![molecular formula C16H20N2O4S2 B4886950 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4886950.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide
Overview
Description
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, also known as EPAC activator, is a small molecule that has gained attention in the scientific community for its potential use in various research applications.
Mechanism of Action
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activator binds to the cyclic AMP binding domain of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide1, inducing a conformational change that activates the protein. This activation leads to the downstream activation of various signaling pathways such as the Ras-ERK pathway and the RhoA-ROCK pathway, which are involved in cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activator has been shown to have various biochemical and physiological effects such as promoting cancer cell invasion and metastasis, regulating insulin secretion in pancreatic beta cells, and modulating synaptic plasticity in the brain. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activator has also been shown to have neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activator has several advantages for lab experiments such as its small size, high potency, and specificity for N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide1. However, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activator also has some limitations such as its limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Future Directions
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activator has shown promise in various research applications, and future directions for its use include studying its role in other cellular processes such as autophagy and apoptosis, developing more potent and specific N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activators, and exploring its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activator has been shown to activate N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide1, a member of the exchange protein activated by cyclic AMP (N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and migration. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide activator has been used in various research applications such as studying the role of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide in cancer cell invasion and metastasis, regulation of insulin secretion in pancreatic beta cells, and modulation of synaptic plasticity in the brain.
properties
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-22-11-4-10-17-24(20,21)14-8-6-13(7-9-14)18-16(19)15-5-3-12-23-15/h3,5-9,12,17H,2,4,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHOZSCMQSMSMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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